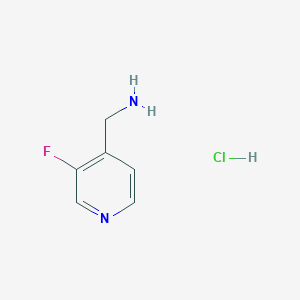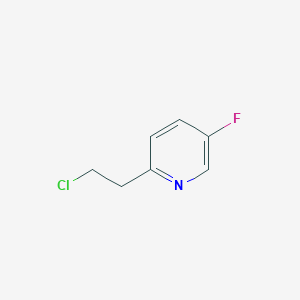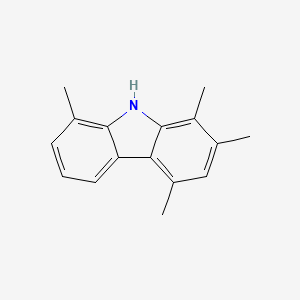
1,2,4,8-Tetramethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,8-Tetramethyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring . This particular compound is characterized by the presence of four methyl groups attached to the carbazole core at positions 1, 2, 4, and 8. The addition of these methyl groups can significantly alter the electronic and steric properties of the molecule, making it a subject of interest in various fields of research, including organic electronics and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,8-Tetramethyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method is the direct methylation of carbazole using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride . Another approach involves the use of Grignard reagents, where the carbazole is first lithiated and then reacted with methyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,8-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine), nitro compounds under acidic conditions.
Major Products
Oxidation: 9,9’-bicarbazyl, tricarbazyl.
Reduction: Dihydrocarbazoles.
Substitution: Halogenated or nitro-substituted carbazoles.
Wissenschaftliche Forschungsanwendungen
1,2,4,8-Tetramethyl-9H-carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4,8-Tetramethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In the context of OLEDs, the compound acts as a thermally activated delayed fluorescence (TADF) emitter. The highest occupied molecular orbital (HOMO) is mainly confined to the carbazole segment, while the lowest unoccupied molecular orbital (LUMO) is located on the phenylnicotinonitrile unit, resulting in a nearly full separation between HOMO and LUMO . This separation facilitates efficient reverse intersystem crossing (RISC), converting non-emissive triplet excitons into emissive singlets, thereby enhancing the device’s efficiency .
Vergleich Mit ähnlichen Verbindungen
1,2,4,8-Tetramethyl-9H-carbazole can be compared with other carbazole derivatives such as:
1,3,6,8-Tetramethyl-carbazole: Similar in structure but with different methyl group positions, leading to variations in electronic properties and steric hindrance.
Polycarbazole: A polymeric form of carbazole with extended conjugation length and different optoelectronic properties.
9H-Carbazole: The parent compound without methyl substitutions, which has different reactivity and applications.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct electronic and steric properties, making it particularly suitable for applications in OLEDs and other optoelectronic devices .
Eigenschaften
Molekularformel |
C16H17N |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1,2,4,8-tetramethyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-9-6-5-7-13-14-11(3)8-10(2)12(4)16(14)17-15(9)13/h5-8,17H,1-4H3 |
InChI-Schlüssel |
JUIFAUNBHHAXSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(C=C(C(=C3N2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
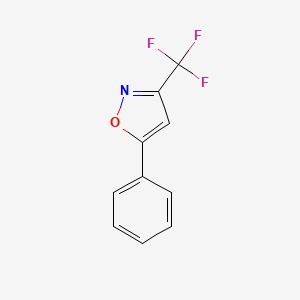
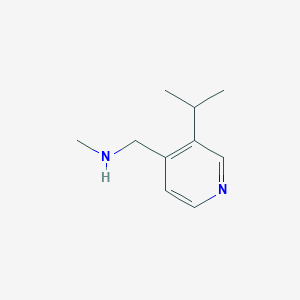
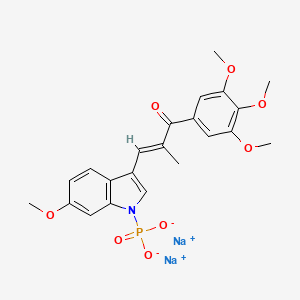
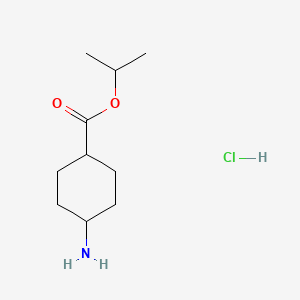
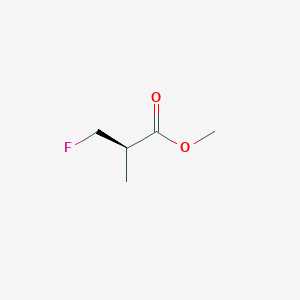

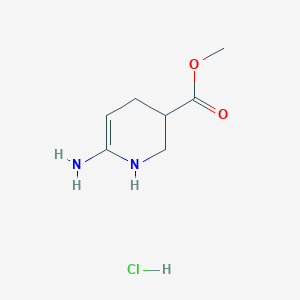
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
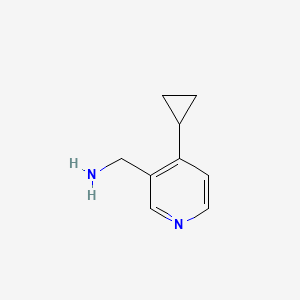
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
